4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol
Overview
Description
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . This compound features a phenol group substituted with a 1,2,4-oxadiazole ring, which is further substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol has shown remarkable applications in various scientific fields:
Mechanism of Action
The mechanism of action of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol can be compared with other similar compounds, such as:
- 3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- Methylenebis-(1,2,4-oxadiazole-3-yl) derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .
Properties
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-12-11(15-13-10)8-3-5-9(14)6-4-8/h3-7,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAKSCRPRKEHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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